

# Spectroscopic data of 5-Chloroindole (NMR, IR, MS)

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## Compound of Interest

Compound Name: 5-Chloroindole

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## An In-depth Technical Guide to the Spectroscopic Data of 5-Chloroindole

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Chloroindole** (CAS 17422-32-1), a halo-substituted indole used in the preparation of various neurologically active compounds.[1] The data presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), tailored for researchers, scientists, and professionals in drug development.

## Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for **5-Chloroindole**, presented in a structured format for clarity and comparative analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provide detailed information about the hydrogen and carbon framework of **5-Chloroindole**, respectively.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of **5-Chloroindole**[2]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.0	br s	-	H-1 (N-H)
7.591	d	J(B,D)=2.0	H-4
7.196	d	J(C,D)=8.7	H-6
7.12	dd	J(C,D)=8.7, J(B,D)=2.0	H-7
7.12	m	-	H-2
6.453	m	-	H-3

Solvent: CDCl<sub>3</sub>, Reference: TMS. Data recorded on a 399.65 MHz instrument.[2]

Table 2: <sup>13</sup>C NMR Spectroscopic Data of **5-Chloroindole**[3]

Chemical Shift ( $\delta$ ) ppm	Assignment
134.19	C-7a
130.22	C-3a
128.83	C-5
124.76	C-2
122.95	C-6
121.64	C-4
112.50	C-7
103.91	C-3

Solvent: CDCl<sub>3</sub>. Data corresponds to SpectraBase ID LbUfzGUPO4T.[3]

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Infrared (IR) Spectroscopy Data of **5-Chloroindole**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Strong	N-H Stretch
3100-3000	Medium	Aromatic C-H Stretch
1620-1450	Medium-Strong	C=C Aromatic Ring Stretching
~1050	Strong	C-Cl Stretch
700-800	Strong	C-H Bending (out-of-plane)

Note: Specific peak values can vary. The data presented are characteristic vibrational frequencies for the indole scaffold and associated functional groups. Experimental data for **5-Chloroindole** was obtained via KBr wafer technique.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry (MS) Data of **5-Chloroindole**

$m/z$	Relative Intensity	Assignment
151	High	$[M]^+$ (Molecular ion, <sup>35</sup> Cl isotope)
153	Medium	$[M+2]^+$ ( <sup>37</sup> Cl isotope)
116	Medium	$[M-Cl]^+$
89	High	Fragment

The molecular weight of **5-Chloroindole** is 151.59 g/mol . The presence of the M+2 peak at approximately one-third the intensity of the molecular ion peak is characteristic of a molecule containing one chlorine atom.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above, based on standard laboratory practices.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a spectrometer, such as a Bruker AVANCE, operating at frequencies of 300-500 MHz for  $^1\text{H}$  and 75-125 MHz for  $^{13}\text{C}$ . The sample (approx. 5-10 mg) is dissolved in a deuterated solvent, most commonly deuterated chloroform ( $\text{CDCl}_3$ ). Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts ( $\delta$ ) in parts per million (ppm).

### Infrared (IR) Spectroscopy

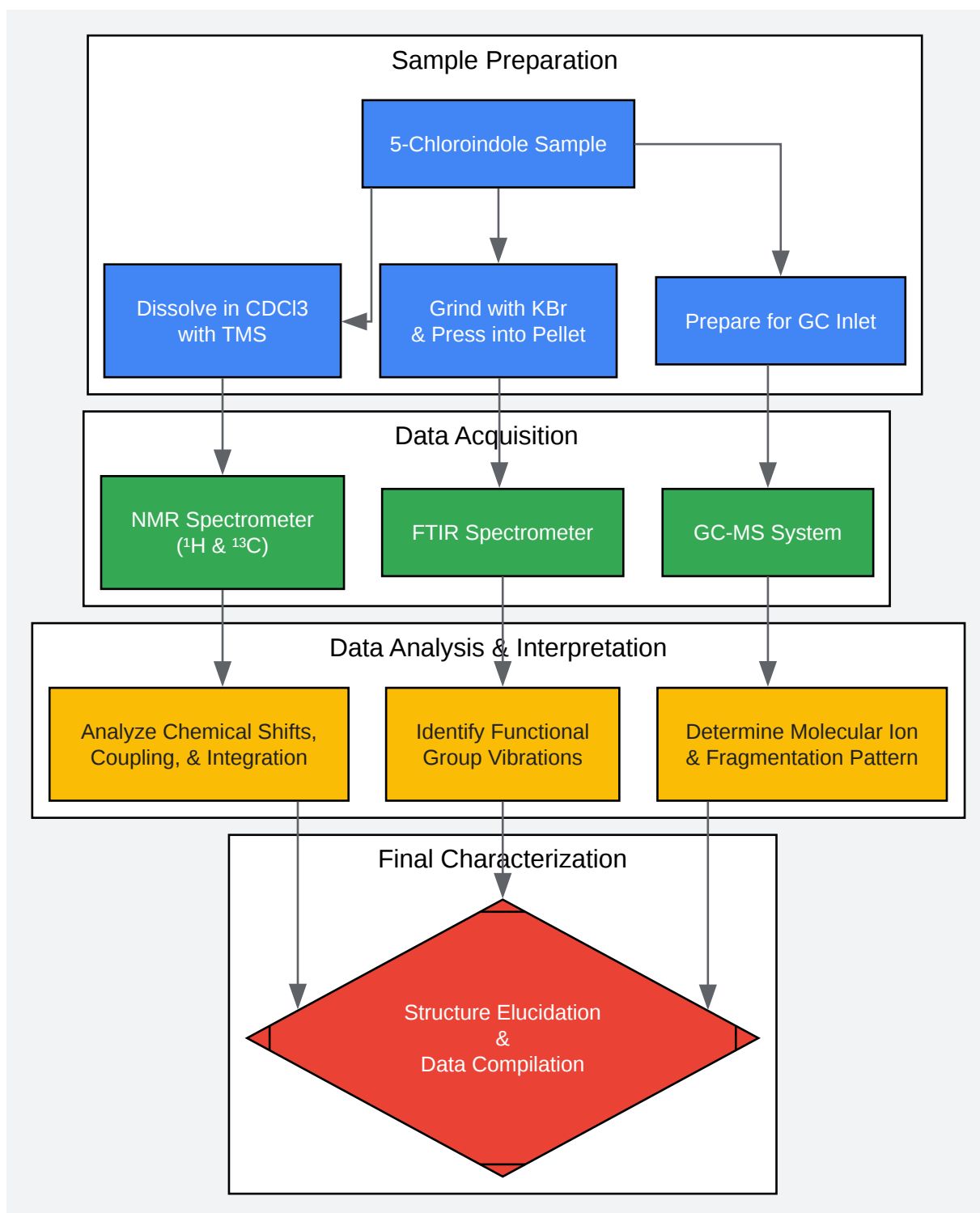
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples like **5-Chloroindole**, the KBr wafer technique is a common method. A small amount of the sample is finely ground with potassium bromide (KBr) powder and compressed into a thin, transparent pellet. This pellet is then placed in the spectrometer's sample holder for analysis. The spectrum is typically recorded over a range of  $4000\text{-}400\text{ cm}^{-1}$ .

### Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatography (GC) inlet for sample introduction. For electron ionization (EI), the most common method, the sample is vaporized and bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio ( $m/z$ ) and detected.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic characterization of a chemical compound like **5-Chloroindole**.



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Caption: Workflow for Spectroscopic Analysis of **5-Chloroindole**.

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## References

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